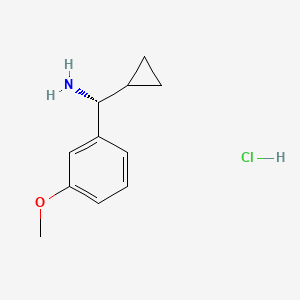

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(R)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEPXOHQBWEEEY-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704261 | |

| Record name | (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391455-00-7 | |

| Record name | (R)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral molecule of significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural motifs, featuring a cyclopropyl ring, a methoxy-substituted phenyl group, and a primary amine, make it a valuable building block in the synthesis of complex therapeutic agents. The cyclopropyl group, a bioisostere of a vinyl or isopropyl group, is known to impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, offering a critical resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data from commercial suppliers and computational predictions for structurally similar compounds, the following properties can be presented.

Core Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1391455-00-7 | Commercial Supplier |

| Molecular Formula | C₁₁H₁₆ClNO | Inferred |

| Molecular Weight | 213.71 g/mol | Inferred |

Note: The corresponding free base, (2-(3-Methoxyphenyl)cyclopropyl)methanamine, has a CAS number of 1225499-45-5, a molecular formula of C₁₁H₁₅NO, and a molecular weight of 177.24 g/mol .[1]

Physicochemical Data (Predicted and Inferred)

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in chloroform. | Amine hydrochlorides are generally water-soluble. The free base is miscible with many organic solvents.[2][3] |

| Stability | Stable under normal temperatures and pressures. Volatile. | The free base is noted to be volatile.[3] |

| pKa | ~9.10 (for the conjugate acid) | Based on the pKa of cyclopropylamine.[2][3] |

Spectroscopic Profile (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, cyclopropyl, and benzylic protons.

-

Aromatic Protons (δ 6.8-7.3 ppm): The 3-methoxyphenyl group will exhibit a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

-

Benzylic Proton (δ ~3.0-3.5 ppm): A multiplet for the proton attached to the carbon bearing both the phenyl and cyclopropyl groups.

-

Cyclopropyl Protons (δ 0.4-1.5 ppm): A series of complex multiplets in the upfield region, characteristic of the diastereotopic protons on the cyclopropane ring.

-

Amine Protons (broad signal): The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the benzene ring carbons, with the carbon attached to the methoxy group appearing at the downfield end of this range.

-

Methoxy Carbon (δ ~55 ppm): A single signal for the methoxy carbon.

-

Benzylic Carbon (δ ~50-60 ppm): The carbon atom attached to the phenyl ring, cyclopropyl ring, and the nitrogen atom.

-

Cyclopropyl Carbons (δ ~5-20 ppm): The carbons of the cyclopropane ring will resonate in the upfield region.

Mass Spectrometry

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to the free base after the loss of HCl.

-

Expected Molecular Ion (M+) of Free Base: m/z = 177.1154 (calculated for C₁₁H₁₅NO).[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching (Ammonium): A broad band in the region of 2400-3200 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching (Ether): A strong band around 1250 cm⁻¹.

Synthesis and Stereochemistry

The synthesis of this compound requires a stereocontrolled approach to establish the desired (R)-configuration at the chiral center. While a specific, detailed protocol for this exact molecule is not readily found in the literature, the synthesis would likely follow established methods for the preparation of chiral cyclopropylamines.

Conceptual Enantioselective Synthesis Workflow

Sources

An In-depth Technical Guide to (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Research Chemicals

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropylamine functional group is a privileged motif in modern drug discovery. Its inherent conformational rigidity and unique electronic properties can impart favorable pharmacological characteristics to a molecule. The strained three-membered ring can enhance metabolic stability and improve potency by locking the molecule into a bioactive conformation. Furthermore, cyclopropylamines are known mechanism-based inhibitors of key enzymes, such as monoamine oxidases (MAO), making them valuable pharmacophores in the design of therapeutics for neurological disorders. The incorporation of a 3-methoxyphenyl substituent introduces an additional element for molecular recognition and can influence the pharmacokinetic profile of the compound.

This guide will provide a detailed exploration of a plausible synthetic route to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, comprehensive methods for its characterization, and a discussion of its potential applications in drug development, drawing upon established knowledge of similar chemical entities.

Proposed Synthesis of this compound

A logical and efficient synthetic strategy for the preparation of this compound is through the reductive amination of 3-methoxybenzaldehyde with enantiomerically pure (R)-cyclopropylamine, followed by salt formation.

Reagents and Starting Materials

| Reagent | CAS Number | Supplier | Notes |

| 3-Methoxybenzaldehyde | 591-31-1 | Commercially Available | Starting material for the aryl component. |

| (R)-Cyclopropylamine | Not readily available | Requires synthesis or specialized supplier | Chiral amine source. |

| Sodium Triacetoxyborohydride | 56553-60-7 | Commercially Available | Mild reducing agent for reductive amination. |

| Dichloromethane (DCM) | 75-09-2 | Commercially Available | Anhydrous, as reaction solvent. |

| Acetic Acid | 64-19-7 | Commercially Available | Catalyst for imine formation. |

| Diethyl Ether | 60-29-7 | Commercially Available | For precipitation of the hydrochloride salt. |

| Hydrochloric Acid (in diethyl ether) | 7647-01-0 | Commercially Available | For hydrochloride salt formation. |

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: reductive amination to form the free base, followed by precipitation of the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine (Free Base)

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added (R)-cyclopropylamine (1.1 eq).

-

A catalytic amount of glacial acetic acid (0.1 eq) is added, and the reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of imine formation, sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (R)-Cyclopropyl(3-methoxyphenyl)methanamine free base.

-

The crude product can be purified by silica gel column chromatography.

Step 2: Formation of this compound

-

The purified free base is dissolved in a minimal amount of anhydrous diethyl ether.

-

A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 3-methoxyphenyl group (multiplets in the range of δ 6.8-7.3 ppm). Singlet for the methoxy group protons (around δ 3.8 ppm). Signals for the cyclopropyl ring protons (multiplets in the upfield region, typically δ 0.4-1.0 ppm). Signal for the benzylic proton (methine proton, likely a multiplet around δ 3.0-3.5 ppm). Broad singlet for the amine protons (variable chemical shift). |

| ¹³C NMR | Aromatic carbons of the 3-methoxyphenyl group (signals in the range of δ 110-160 ppm). Methoxy carbon signal (around δ 55 ppm). Cyclopropyl carbons (upfield signals, typically δ 5-15 ppm). Benzylic carbon (methine carbon, around δ 50-60 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+ should be observed. Fragmentation patterns may show loss of the cyclopropyl group or cleavage of the benzylic C-N bond. |

Chiral Purity Assessment

The enantiomeric excess (%ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H), is typically effective for separating enantiomers of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm).

-

Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold for the development of therapeutic agents targeting the central nervous system (CNS).

Monoamine Oxidase (MAO) Inhibition

Cyclopropylamines are well-established as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3][4] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease. The (R)-enantiomer of the title compound may exhibit selectivity and potency for one of the MAO isoforms.

Caption: Hypothetical mechanism of action as a MAO inhibitor.

Other CNS Targets

The 3-methoxyphenyl moiety is present in a number of centrally acting drugs. This structural element can interact with various receptors and transporters in the brain. Therefore, this compound could be explored as a building block for the synthesis of ligands for serotonin receptors, dopamine receptors, or norepinephrine transporters, which are all important targets for the treatment of psychiatric and neurological disorders.[5]

Conclusion and Future Directions

This compound is a chiral amine with significant potential for drug discovery, particularly in the area of CNS disorders. This guide has provided a comprehensive overview of a plausible synthetic route, detailed analytical characterization methods, and potential therapeutic applications. The key to unlocking its full potential lies in the empirical validation of the proposed synthesis and a thorough investigation of its pharmacological profile. Future research should focus on the enantioselective synthesis of this compound, the determination of its absolute stereochemistry, and the evaluation of its activity and selectivity against a panel of CNS targets, with a primary focus on MAO-A and MAO-B.

References

-

MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

-

Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1839–1847. [Link]

-

ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. [Link]

-

Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

ResearchGate. Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

-

ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

YouTube. Reductive Amination. [Link]

-

eScholarship.org. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein,. [Link]

-

MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

-

ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines …. [Link]

-

MDPI. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]

-

ResearchGate. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ScienceDirect. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubChem. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. [Link]

-

ResearchGate. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

PubMed. Synthesis and biological evaluation of cyclopropyl analogues of fosmidomycin as potent Plasmodium falciparum growth inhibitors. [Link]

-

ResearchGate. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. [Link]

-

MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

-

Supporting Information. Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. [Link]

-

ResearchGate. Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[2].. [Link]

Sources

- 1. 1337152-01-8|Cyclopropyl(3-methoxy-2-methylphenyl)methanamine|BLD Pharm [bldpharm.com]

- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

An In-Depth Technical Guide to the Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound methodology for the synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, a valuable chiral building block in pharmaceutical research and development. The synthetic strategy is bifurcated into two primary stages: the initial formation of the racemic amine via a reductive amination pathway, followed by an efficient chiral resolution to isolate the desired (R)-enantiomer. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also the underlying chemical principles and rationale for the selected procedures. Emphasis is placed on experimental design, causality behind procedural choices, and methods for ensuring the integrity and purity of the final product.

Introduction

Chiral amines are of paramount importance in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules can profoundly influence their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. (R)-Cyclopropyl(3-methoxyphenyl)methanamine is a notable example of such a chiral amine, incorporating both a cyclopropyl moiety and a substituted phenyl ring, structural motifs that are frequently explored in the design of novel therapeutics targeting the central nervous system.[1] This guide details a reliable synthetic route to obtain the hydrochloride salt of the (R)-enantiomer in high purity.

Overall Synthetic Strategy

The synthesis of this compound is strategically approached in a two-part sequence. The initial phase focuses on the construction of the racemic amine backbone through the reductive amination of 3-methoxybenzaldehyde with cyclopropylamine. This is followed by a classical chiral resolution of the resulting racemic amine using an appropriate chiral acid to selectively crystallize one diastereomeric salt, from which the desired enantiomer is liberated and subsequently converted to its hydrochloride salt.

Caption: Overall Synthetic Workflow

Part 1: Synthesis of Racemic Cyclopropyl(3-methoxyphenyl)methanamine

The initial step involves the synthesis of the racemic amine via a one-pot reductive amination reaction. This method is chosen for its efficiency and operational simplicity.

Step 1.1: Imine Formation and In Situ Reduction

The reaction proceeds through the formation of an intermediate imine, N-(3-methoxybenzylidene)cyclopropanamine, from 3-methoxybenzaldehyde and cyclopropylamine. This imine is not isolated but is reduced in situ to the corresponding secondary amine using a mild reducing agent.

Causality of Experimental Choices:

-

Sodium borohydride (NaBH₄) is selected as the reducing agent due to its chemoselectivity. It readily reduces the imine functional group while being unreactive towards the aldehyde starting material under the reaction conditions. This selectivity is crucial for a successful one-pot reaction.

-

Methanol is employed as the solvent as it is a good solvent for both the reactants and the reducing agent, and it can also act as a proton source during the reduction of the intermediate borate-amine complex.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxybenzaldehyde (1.0 eq) and methanol. Stir the solution at room temperature until the aldehyde is fully dissolved.

-

Amine Addition: Add cyclopropylamine (1.1 eq) to the solution. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude racemic cyclopropyl(3-methoxyphenyl)methanamine.

Part 2: Chiral Resolution and Hydrochloride Salt Formation

The separation of the enantiomers is achieved through classical resolution by the formation of diastereomeric salts. This method relies on the differential solubility of the salts formed between the racemic amine and a chiral resolving agent.

Step 2.1: Diastereomeric Salt Formation and Fractional Crystallization

The choice of the chiral resolving agent is critical for a successful resolution. Tartaric acid and its derivatives are widely used for the resolution of chiral amines due to their availability in both enantiomeric forms and their ability to form well-defined crystalline salts.[2][3] For the resolution of primary amines, O,O'-dibenzoyl-D-tartaric acid is often a highly effective choice.[4][5]

Causality of Experimental Choices:

-

(+)-O,O'-Dibenzoyl-D-tartaric acid is selected as the resolving agent. The choice of the D-enantiomer is based on the desired (R)-configuration of the final amine. The solubility difference between the (R)-amine-(+)-acid and (S)-amine-(+)-acid salts allows for their separation.

-

Solvent Screening is a crucial step for optimizing the resolution. A mixture of solvents is often employed to fine-tune the solubility of the diastereomeric salts. Common solvent systems include alcohols (methanol, ethanol, isopropanol) and acetone. The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.[6]

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic cyclopropyl(3-methoxyphenyl)methanamine (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of methanol and acetone) with gentle warming. In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent system, also with warming.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with continuous stirring. Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystallization, the mixture can be aged at room temperature or cooled further in a refrigerator.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the amine in the crystallized salt can be determined by chiral High-Performance Liquid Chromatography (HPLC) after liberating a small sample of the amine by treatment with a base.

Step 2.2: Liberation of the (R)-Amine

The resolved diastereomeric salt is treated with a base to liberate the free (R)-amine.

Experimental Protocol: Liberation of (R)-Amine

-

Basification: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Extraction: Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, until the pH of the aqueous layer is basic (pH > 10).

-

Isolation: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-Cyclopropyl(3-methoxyphenyl)methanamine.

Step 2.3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free (R)-amine to its hydrochloride salt, which is often more stable and easier to handle as a solid. The formation of the hydrochloride salt is a straightforward acid-base reaction.[7]

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the (R)-amine in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.[8][9]

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or bubble dry HCl gas through the solution until the precipitation of the hydrochloride salt is complete.[9] The use of aqueous HCl is generally avoided if an anhydrous salt is desired.[10]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature | Expected Yield | Expected Purity (ee%) |

| Reductive Amination | 3-Methoxybenzaldehyde, Cyclopropylamine, NaBH₄ | Methanol | 0 °C to RT | >80% | Racemic |

| Chiral Resolution | Racemic Amine, (+)-O,O'-Dibenzoyl-D-tartaric acid | Methanol/Acetone | RT to 0 °C | 30-45% (of theoretical max) | >98% |

| HCl Salt Formation | (R)-Amine, HCl | Diethyl Ether | 0 °C | >95% | >98% |

Visualization of Key Processes

Caption: Chiral Resolution Process

Conclusion

The synthesis of this compound can be reliably achieved through a well-established two-stage process involving reductive amination and subsequent chiral resolution. This guide provides a detailed framework for this synthesis, emphasizing the rationale behind the choice of reagents and reaction conditions. While the reductive amination step is a standard and high-yielding transformation, the success of the chiral resolution is highly dependent on careful optimization of the crystallization conditions, including the choice of solvent. The protocols outlined herein are based on sound chemical principles and established methodologies for the synthesis and resolution of chiral amines, providing a solid foundation for the preparation of this valuable compound for research and development purposes.

References

-

MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

- Paizs, C., & Toşa, M. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(34), 8031-8039.

- Wang, X., & Qiu, J. (2017). Crystallization-Based Separation of Enantiomers. In Handbook of Separation Process Technology (pp. 1661-1683). John Wiley & Sons, Inc.

- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

- Fogassy, E., et al. (2022). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules, 27(10), 3134.

-

YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

-

Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]

- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.

-

Quora. (2017). Could meso tartaric acid resolve racemic 1-phenethylamine (or similar bases) by forming diastereomers with different physical properties? Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

- Journal of the Korean Chemical Society. (2003).

-

PubChem. (n.d.). Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). (2-(3-Methoxyphenyl)cyclopropyl)methanamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

- 1. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a synthetic small molecule with structural motifs suggesting potential interactions with key targets in the central nervous system. While direct experimental evidence for its mechanism of action is not extensively available in peer-reviewed literature, its chemical structure, featuring a cyclopropylamine moiety and a methoxyphenyl group, allows for the formulation of a well-grounded hypothesis regarding its pharmacological activity. This guide posits that this compound likely functions as a modulator of monoaminergic systems, primarily through the inhibition of monoamine oxidase (MAO) enzymes and/or interaction with monoamine transporters. This document will delve into the theoretical underpinnings of this proposed mechanism, drawing upon established structure-activity relationships of analogous compounds. Furthermore, it will provide detailed, field-proven experimental protocols to rigorously test these hypotheses, thereby offering a comprehensive roadmap for the scientific investigation of this compound.

Introduction and Structural Rationale

This compound possesses two key pharmacophoric elements that strongly suggest its potential as a modulator of monoamine neurotransmission. The cyclopropylamine scaffold is a well-established feature in a class of irreversible monoamine oxidase (MAO) inhibitors, such as the antidepressant tranylcypromine[1]. The methoxyphenyl group, on the other hand, is present in numerous ligands that exhibit affinity for monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)[2][3]. The combination of these structural features in a single molecule makes this compound a compelling candidate for investigation as a novel CNS-active agent.

This guide will, therefore, focus on two primary hypothesized mechanisms of action:

-

Monoamine Oxidase (MAO) Inhibition: The compound may act as an inhibitor of MAO-A and/or MAO-B, leading to decreased degradation of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) and a subsequent increase in their synaptic concentrations.

-

Monoamine Transporter Inhibition: The compound may bind to and inhibit the function of SERT, DAT, and/or NET, thereby blocking the reuptake of their respective neurotransmitters from the synaptic cleft.

A third, less probable but still plausible, mechanism involving direct interaction with serotonin receptors will also be considered, given the prevalence of the methoxyphenyl moiety in known serotonergic ligands[3].

Postulated Molecular Mechanisms of Action

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

The presence of the cyclopropylamine group is the strongest indicator for potential MAO inhibition. Cyclopropylamines are known to act as mechanism-based inactivators of MAO enzymes[4][5].

Causality of Action: The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine moiety by the flavin adenine dinucleotide (FAD) cofactor of MAO. This oxidation can lead to the opening of the strained cyclopropyl ring, generating a reactive intermediate that forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the enzyme's active site, resulting in irreversible inhibition[4].

Diagram of Postulated MAO Inhibition Pathway:

Caption: Postulated monoamine transporter inhibition.

Experimental Protocols for Mechanism of Action Elucidation

To validate the aforementioned hypotheses, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive characterization of the compound's mechanism of action.

Radioligand Binding Assays for Monoamine Transporters

This assay will determine the binding affinity of this compound for SERT, DAT, and NET.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target transporter expressed in cell membranes.

Step-by-Step Methodology: [6][7][8]

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human SERT, DAT, or NET.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of this compound.

-

Incubate the plate to allow for binding equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Data Presentation:

| Target Transporter | Radioligand | Ki (nM) of (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl |

| SERT | [³H]Citalopram | To be determined |

| DAT | [³H]WIN 35,428 | To be determined |

| NET | [³H]Nisoxetine | To be determined |

Fluorescence-Based Monoamine Oxidase (MAO) Activity Assay

This assay will determine the inhibitory potency of the compound against MAO-A and MAO-B.

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, using a fluorescent probe.

Step-by-Step Methodology: [9][10][11]

-

Enzyme and Substrate Preparation:

-

Obtain recombinant human MAO-A and MAO-B enzymes.

-

Prepare a working solution of a suitable substrate (e.g., kynuramine or a commercial fluorogenic substrate).

-

Prepare a detection reagent containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red or similar).

-

-

Inhibition Assay:

-

In a 96-well black plate, add the MAO enzyme (MAO-A or MAO-B), varying concentrations of this compound, and pre-incubate for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and add the detection reagent.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a plate reader.

-

Plot the percentage of MAO activity against the logarithm of the test compound concentration.

-

Determine the IC50 value for both MAO-A and MAO-B.

-

Data Presentation:

| MAO Isoform | IC50 (µM) of (R)-Cyclopropyl(3-methoxyphenyl)methanamine HCl |

| MAO-A | To be determined |

| MAO-B | To be determined |

Diagram of Experimental Workflow:

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

Based on its structural characteristics, this compound presents a compelling case for investigation as a novel modulator of the monoaminergic system. The primary hypotheses center on its potential to inhibit monoamine oxidase and/or monoamine transporters. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action, determining its potency and selectivity, and ultimately understanding its therapeutic potential. Further studies, including in vivo microdialysis to measure neurotransmitter levels in relevant brain regions and behavioral pharmacology assays, will be crucial to fully characterize the pharmacological profile of this promising compound.

References

-

PubChem. (2023). Tranylcypromine. National Center for Biotechnology Information. Retrieved from [Link]

- Zaretsky, M., et al. (2010). Synthesis and monoamine transporter affinity of 3α-arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 20(2), 565-568.

- Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334.

- Zhang, Y., et al. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Chemical Neuroscience, 6(11), 1836-1845.

- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1945-1955.

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697.

- Zour, E., et al. (1974). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 17(7), 718-722.

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

- Zhou, Y., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766.

- Subhan, M. F., et al. (2016). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 8(1), 83-100.

- Singh, P. P., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7013-7016.

-

BioVision Inc. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

-

Wikipedia. (2023). 2C-B. Retrieved from [Link]

- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. The FEBS Journal, 282(10), 1945-1955.

- Negus, S. S., et al. (2010). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 11(12), 1351-1360.

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

ChemJam. (2024). Part 3: Patent Busting A Literature-based Approach. Retrieved from [Link]

-

PubChem. (n.d.). (2-(3-Methoxyphenyl)cyclopropyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1378, 13-33.

- El-Gamal, M. I., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4787.

- Google Patents. (2010). WO2010136803A1 - Methods of enhancing selective serotonin reuptake inhibitor effects in mammals.

- Kumar, V., & Sharma, S. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 11(8), 884-900.

-

Wikipedia. (2023). Scaline. Retrieved from [Link]

- Schöffmann, A. (2011).

- Gosavi, K. S., et al. (2021). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. Indian Journal of Chemistry - Section B, 60B(3), 473-478.

- Google Patents. (2005). US20050215821A1 - Process for preparing 2-[(dimethylamino-)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Wang, L., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 238, 114467.

Sources

- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. biopioneer.com.tw [biopioneer.com.tw]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Chiral synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

An In-Depth Technical Guide to the Chiral Synthesis of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

Introduction: The Significance of Chiral Cyclopropylamines

Cyclopropylamines are a pivotal class of organic compounds, distinguished by the unique steric and electronic properties conferred by the three-membered ring fused to a nitrogen atom.[1] This structural motif is prevalent in a wide array of pharmaceuticals and agrochemicals, where the cyclopropane ring often serves as a bioisostere for larger groups, enhancing metabolic stability and binding affinity.[1][2][3] The introduction of a stereocenter, as in (R)-Cyclopropyl(3-methoxyphenyl)methanamine, adds a critical dimension of complexity and biological specificity. Enantiomerically pure amines are indispensable as resolving agents and as chiral building blocks in the synthesis of complex target molecules.[4] This guide provides a detailed, field-proven methodology for the asymmetric synthesis of the (R)-enantiomer of Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride, a valuable intermediate for drug discovery and development.

Strategic Approach: Asymmetric Synthesis via Chiral N-Sulfinyl Imine Chemistry

The synthesis of chiral amines can be approached through various methods, including asymmetric reduction, catalytic asymmetric additions to imines, and the use of chiral auxiliaries.[5][6][7] Among these, the use of a chiral sulfinamide auxiliary, pioneered by Ellman, stands out for its robustness, high stereoselectivity, and the predictability of its outcomes.[8] This strategy relies on the temporary installation of a chiral N-tert-butanesulfinyl group, which directs the stereoselective addition of a nucleophile to the imine carbon. The auxiliary is then readily cleaved under mild acidic conditions to yield the desired enantiopure primary amine.

Our chosen synthetic pathway leverages this powerful technique and is outlined in three core stages:

-

Formation of the Chiral N-Sulfinyl Imine: Condensation of 3-methoxybenzaldehyde with (R)-2-methylpropane-2-sulfinamide.

-

Diastereoselective Nucleophilic Addition: Reaction of the N-sulfinyl imine with a cyclopropyl Grignard reagent.

-

Deprotection and Salt Formation: Acid-mediated cleavage of the sulfinyl group to unmask the primary amine and concomitant formation of the hydrochloride salt.

Part 1: Synthesis of (R,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide

The foundational step is the condensation of 3-methoxybenzaldehyde with the chiral auxiliary, (R)-tert-butanesulfinamide. This reaction forms the key N-sulfinyl imine intermediate. The equilibrium of this reaction is driven to completion by the removal of water, typically achieved with a Lewis acid catalyst that also acts as a dehydrating agent.

Experimental Protocol

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.05 eq).

-

Add titanium(IV) ethoxide (1.5 eq) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

-

Upon completion, cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

-

Separate the organic layer of the filtrate, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is typically of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel if necessary.

Causality and Mechanistic Insight

The use of titanium(IV) ethoxide is crucial; it acts as a Lewis acid to activate the aldehyde carbonyl towards nucleophilic attack by the sulfinamide nitrogen. Subsequently, it facilitates the elimination of water, effectively driving the reaction forward. The formation of a stable, five-membered Ti-chelate intermediate is proposed, which ultimately collapses to the desired imine and titanium oxo species.

Part 2: Diastereoselective Addition of Cyclopropylmagnesium Bromide

This is the critical stereochemistry-defining step. The chiral sulfinyl group directs the incoming cyclopropyl nucleophile to one of the two diastereotopic faces of the imine.

Mechanism of Diastereoselection

The high level of stereocontrol is achieved through a well-ordered, chair-like six-membered transition state. The magnesium ion of the Grignard reagent chelates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric repulsion, the bulky tert-butyl group of the sulfinyl auxiliary orients itself away from the 3-methoxyphenyl group of the imine. This conformation preferentially exposes one face of the C=N bond to the cyclopropyl group, leading to the desired (R,R)-diastereomer as the major product.

// Define nodes TS [label=<

Transition State Model

Chelated Intermediate

Chelated Intermediate

Mg²⁺ chelates to Sulfinyl Oxygen and Imine Nitrogen.

Bulky t-Bu group blocks the top face.

Cyclopropyl Grignard attacks from the less hindered bottom face.

Results in the formation of the (R,R)-diastereomer.

, shape=plaintext]; } ends_dot Caption: Chelation-controlled model for diastereoselective addition.

Experimental Protocol

-

Prepare a solution of the (R,E)-N-(3-methoxybenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF (~0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -48 °C using a dry ice/acetonitrile bath.

-

Slowly add cyclopropylmagnesium bromide (1.5 eq, ~0.5 M solution in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below -45 °C.

-

Stir the reaction at -48 °C for 3-5 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and dilute with ethyl acetate.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude N-sulfinyl amine can be purified by flash chromatography to isolate the major diastereomer.

Part 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the chiral auxiliary and the formation of the stable, crystalline hydrochloride salt of the target amine. This is conveniently achieved in a single step using hydrochloric acid in an alcohol solvent.

Experimental Protocol

-

Dissolve the purified (R)-N-((R)-cyclopropyl(3-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide (1.0 eq) in methanol (~0.2 M).

-

Add a solution of hydrogen chloride in diethyl ether (2.0 M, 2.0 eq) or a 4 M solution in 1,4-dioxane dropwise to the stirring solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The precipitation of the hydrochloride salt may be observed.

-

Monitor the cleavage of the auxiliary by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with cold diethyl ether, filter the precipitate, wash with additional cold diethyl ether, and dry under high vacuum.

-

This affords this compound as a white to off-white solid.

Data Summary and Characterization

The following table summarizes typical results for this synthetic sequence.

| Step | Key Reagents | Equivalents | Typical Yield | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| 1 | 3-Methoxybenzaldehyde, (R)-t-Bu-sulfinamide, Ti(OEt)₄ | 1.0 / 1.05 / 1.5 | >90% | N/A |

| 2 | N-Sulfinyl Imine, c-PrMgBr | 1.0 / 1.5 | 80-90% | >95:5 dr |

| 3 | N-Sulfinyl Amine, HCl | 1.0 / 2.0 | >95% | >98% ee |

Characterization: The final product's identity and purity should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

-

Chiral HPLC/SFC: To determine the enantiomeric excess of the final amine, often after conversion to a suitable derivative (e.g., an amide).

-

Mass Spectrometry (MS): To confirm the molecular weight of the free amine.

-

Melting Point: To characterize the hydrochloride salt.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

-

De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters. Available from: [Link]

-

Larionov, O.V., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. Available from: [Link]

- Google Patents. Process for synthesizing chiral methoxybenzylamine. CN101462970B.

-

Hu, G., et al. (2016). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. Chemical Communications. Available from: [Link]

-

Deng, L., et al. (2014). Catalytic Asymmetric Imine Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

-

ChemSynthesis. 3-methoxybenzaldehyde. Available from: [Link]

-

Cooley, J.B. & Farrow, B.J. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Available from: [Link]

-

Lu, Y., et al. (2006). Catalytic Asymmetric Umpolung Reactions of Imines. Journal of the American Chemical Society. Available from: [Link]

-

Mao, Y., Wang, H., & Zhou, X. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. HETEROCYCLES. Available from: [Link]

-

Aggarwal, V.K., et al. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. Available from: [Link]

-

Kobayashi, S. & Ishitani, H. (2005). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemistry – An Asian Journal. Available from: [Link]

-

Gandon, V., et al. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]

-

De Kimpe, N., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. PubMed. Available from: [Link]

-

Antilla, J.C., et al. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society. Available from: [Link]

-

Grokipedia. Chiral auxiliary. Available from: [Link]

-

Kananovich, D.G. & Isakov, E. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. Available from: [Link]

-

Skraba, J., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules. Available from: [Link]

-

Denmark, S.E. & Nicaise, O.J-C. (1994). Asymmetric Addition of Organolithium Reagents to Imines. Journal of the American Chemical Society. Available from: [Link]

-

Li, J., et al. (2018). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Beilstein Journals. Supporting Information: Rapid, two-pot procedure for the synthesis of dihydropyridinones. Available from: [Link]

-

Skraba, J., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. National Institutes of Health. Available from: [Link]

- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. CN102199098B.

Sources

- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. sas.rochester.edu [sas.rochester.edu]

- 4. Sci-Hub. Asymmetric Synthesis of Cyclopropylamine Derivatives / HETEROCYCLES, 2014 [sci-hub.box]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Asymmetric Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Intermediate: A Technical Guide to (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride and its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has emerged as a molecule of significant interest within the pharmaceutical landscape. Its primary utility lies in its role as a crucial chiral building block, most notably in the synthesis of the non-hormonal drug Fezolinetant. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, a plausible and referenced synthetic pathway, and its pivotal application in the development of novel therapeutics targeting the central nervous system. Furthermore, we will explore potential, yet-to-be-fully-investigated research applications, drawing parallels from structurally similar molecules.

Introduction: The Value of Chiral Cyclopropylamines

The cyclopropyl moiety is a prized structural motif in medicinal chemistry, known for imparting favorable pharmacological properties such as increased potency, metabolic stability, and improved pharmacokinetic profiles. When combined with a chiral amine, as in (R)-Cyclopropyl(3-methoxyphenyl)methanamine, it creates a versatile scaffold for interacting with biological targets in a stereospecific manner. This guide focuses on the hydrochloride salt of this compound, a stable and readily handled form suitable for synthetic applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1391455-00-7 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO | [2] |

| Molecular Weight | 213.70 g/mol | [2] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage | Room temperature, under inert gas | [2] |

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Pathway

The synthesis can be envisioned in two key stages:

-

Formation of the chiral cyclopropyl ketone: This can be achieved through a stereoselective cyclopropanation reaction.

-

Reductive amination: The resulting ketone is then converted to the desired amine, followed by salt formation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Stage 1: Synthesis of (R)-1-cyclopropyl-1-(3-methoxyphenyl)methanone

-

Rationale: Asymmetric cyclopropanation of styrenes is a well-established method for creating chiral cyclopropyl compounds. The use of a chiral catalyst, such as a rhodium or copper complex with a chiral ligand, can afford high enantioselectivity.

-

Procedure:

-

To a solution of 3-methoxystyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a chiral rhodium catalyst (e.g., Rh₂(OAc)₄ with a chiral ligand, 0.5-2 mol%).

-

The mixture is cooled to an appropriate temperature (e.g., 0 °C to room temperature).

-

A solution of ethyl diazoacetate (1.1 eq) in the same solvent is added dropwise over several hours.

-

The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the chiral cyclopropyl ketone.

-

Stage 2: Reductive Amination and Hydrochloride Salt Formation

-

Rationale: Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[3] The use of a suitable reducing agent in the presence of an ammonia source will yield the primary amine. Subsequent treatment with hydrochloric acid will form the stable hydrochloride salt.

-

Procedure:

-

To a solution of (R)-1-cyclopropyl-1-(3-methoxyphenyl)methanone (1.0 eq) in a protic solvent (e.g., methanol) is added an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed in vacuo, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to the filtrate.

-

The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

-

Key Research Application: Intermediate in the Synthesis of Fezolinetant

The most significant and well-documented application of this compound is as a key intermediate in the synthesis of Fezolinetant.

Fezolinetant: A Non-Hormonal Treatment for Vasomotor Symptoms

Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[4] It is approved for the treatment of moderate to severe vasomotor symptoms (hot flashes) associated with menopause.[5] By blocking the NK3 receptor in the hypothalamus, Fezolinetant modulates neuronal activity in the thermoregulatory center, thereby reducing the frequency and severity of hot flashes.[6]

Role in Fezolinetant Synthesis

In the synthesis of Fezolinetant, this compound serves as a crucial chiral building block that is incorporated into the final drug structure. The synthesis generally involves the coupling of this amine with a suitably functionalized heterocyclic core.

Caption: General scheme for the synthesis of Fezolinetant.

Patents describing the synthesis of Fezolinetant and related compounds provide further details on the coupling conditions, which typically involve standard amide bond formation or nucleophilic aromatic substitution reactions.[5]

Potential Future Research Applications

While its role in Fezolinetant synthesis is well-established, the structural motifs present in this compound suggest its potential utility in other areas of medicinal chemistry.

Exploration of Novel CNS-Active Agents

Structurally similar compounds, such as the 4-methoxy analog, have been explored for their potential to modulate neurotransmitter systems.[2] This suggests that derivatives of (R)-Cyclopropyl(3-methoxyphenyl)methanamine could be investigated as potential treatments for a range of neurological and psychiatric disorders, including:

-

Depression

-

Anxiety disorders

-

Schizophrenia

The unique combination of the cyclopropyl group and the methoxyphenyl moiety could be systematically modified to develop selective receptor agonists or antagonists for various CNS targets.

Development of Other Neurokinin Receptor Antagonists

The success of Fezolinetant as an NK3 receptor antagonist highlights the therapeutic potential of this class of compounds. This compound could serve as a starting point for the development of novel antagonists targeting other neurokinin receptors (NK1 and NK2), which are implicated in a variety of physiological processes, including pain, inflammation, and mood disorders.

Conclusion

This compound is a valuable and strategic intermediate in modern pharmaceutical research. Its primary application as a key building block in the synthesis of Fezolinetant underscores the importance of chiral cyclopropylamines in drug development. The potential for this compound and its derivatives to be explored for other CNS-active agents and neurokinin receptor modulators opens up exciting avenues for future research. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in leveraging this important molecule for the discovery of next-generation therapeutics.

References

-

PubChem. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone. Available at: [Link]

-

Technical Disclosure Commons. Novel polymorphs of Fezolinetant and processes for preparation thereof. Available at: [Link]

-

MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Available at: [Link]

-

ACS Medicinal Chemistry Letters. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). Available at: [Link]

-

PubMed. Pharmacokinetic evaluation of fezolinetant for the treatment of vasomotor symptoms caused by menopause. Available at: [Link]

- Google Patents. Deuterated fezolinetant.

-

SciELO Colombia. Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. Available at: [Link]

- Google Patents. Solid state forms of fezolinetant and salts thereof.

-

ChemSynthesis. [1-(3-methoxyphenyl)cyclohexyl]methanamine. Available at: [Link]

- Google Patents. Synthesis method for 3-methoxypropiophenone.

- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

-

U.S. Food and Drug Administration. VEOZAH (fezolinetant) tablet. Available at: [Link]

-

ResearchGate. Recent advances in neurokinin-3 receptor antagonists. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

PubMed Central. Neurokinin 3 Receptor Antagonists Compared With Serotonin Norepinephrine Reuptake Inhibitors for Non-Hormonal Treatment of Menopausal Hot Flushes: A Systematic Qualitative Review. Available at: [Link]

-

Astellas Pharma. What is the mechanism of action of fezolinetant? Available at: [Link]

-

ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available at: [Link]

- Google Patents. Deuterated fezolinetant.

-

Chembase. This compound. Available at: [Link]

-

PubMed Central. Fezolinetant: A New Nonhormonal Treatment for Vasomotor Symptoms. Available at: [Link]

-

ResearchGate. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) | Request PDF. Available at: [Link]

-

PubChem. (2-(3-Methoxyphenyl)cyclopropyl)methanamine. Available at: [Link]

-

PubChem. Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Navigating the Uncharted: A Technical Guide to the Safe Handling of (R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide guidance on the safe handling of (R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride. As a dedicated Safety Data Sheet (SDS) is not publicly available for this specific compound, the information herein is synthesized from established principles of laboratory safety, data from structurally analogous compounds, and authoritative chemical safety literature. All procedures should be conducted with a thorough risk assessment specific to the experimental conditions.

Introduction: Understanding the Molecule

This compound is a chiral amine salt that presents as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motifs, including the cyclopropyl ring and the methoxyphenyl group, make it a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The hydrochloride salt form generally confers increased stability and solubility in aqueous media compared to the freebase.

Due to its classification as a research chemical, comprehensive toxicological and physical data are limited. Therefore, a cautious and proactive approach to safety is paramount. This guide is designed to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment.

Hazard Identification and Risk Assessment: An Inferential Approach

In the absence of specific toxicity data, a hazard assessment must be based on the functional groups present in the molecule and data from similar compounds.

Structural Analogs Analysis:

-

Primary Amine Group: Aliphatic and aromatic amines can be irritants to the skin, eyes, and respiratory tract. Some amines are corrosive and can cause chemical burns.[2] Inhalation of amine vapors may lead to respiratory irritation.[2]

-

Hydrochloride Salt: While generally less caustic than their freebase counterparts, hydrochloride salts of amines can still be acidic and may cause irritation upon contact with moist tissues.

-

Cyclopropyl Group: This strained ring system does not inherently confer significant toxicity, but its reactivity in certain chemical transformations should be considered.

-

Methoxyphenyl Group: This moiety is common in many pharmaceutical compounds and is not typically associated with acute toxicity.

Based on this analysis, this compound should be treated as a compound that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and is likely to be an irritant to the eyes, skin, and respiratory system.

GHS Hazard Classification (Inferred):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |

This classification is inferred from data on analogous compounds and has not been officially assigned.[3][4]

Prudent Handling and Storage: A Proactive Protocol

Adherence to established best practices for handling chemical reagents is the foundation of a safe laboratory environment.[5][6]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the use of effective engineering controls.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is mandatory when handling this compound.[7]

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against dust particles and splashes. |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Check for tears before use. |

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory Protection | N95 respirator (if handling large quantities or if dust is generated) | Provides additional protection against inhalation of fine particles. |

Storage Requirements: Ensuring Stability and Safety

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

Experimental Workflow: A Step-by-Step Approach to Safe Handling

The following workflow outlines the critical steps for safely handling this compound from receipt to use.

Caption: Safe handling workflow for this compound.

Emergency Procedures: Preparedness is Key

Rapid and appropriate response to an emergency situation can significantly mitigate potential harm.[8][9]

Spill Response

For a small spill (a few grams) within a chemical fume hood:

-

Alert colleagues in the immediate vicinity.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Gently sweep the absorbed material into a labeled waste container. Avoid creating dust.

-

Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For a large spill or a spill outside of a fume hood:

-

Evacuate the laboratory immediately.

-

Alert your supervisor and institutional safety office.

-

Restrict access to the affected area.

-

Do not attempt to clean up the spill yourself. Wait for trained emergency responders.